N-(2-Hydroxyethyl)-3-nitroso-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-(2-Hydroxyethyl)-3-nitroso-2-oxoimidazolidine-1-carboxamide is a chemical compound with a unique structure that includes a nitroso group, a hydroxyethyl group, and an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-3-nitroso-2-oxoimidazolidine-1-carboxamide typically involves the reaction of ethanolamine with nitrosating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or an organic solvent, and at a specific temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-3-nitroso-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The hydroxyethyl group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted imidazolidine compounds .
Scientific Research Applications
N-(2-Hydroxyethyl)-3-nitroso-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-3-nitroso-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Methyldiethanolamine: A tertiary amine with similar hydroxyethyl groups.
N-(2-Hydroxyethyl)aniline: An aniline derivative with a hydroxyethyl group.
Uniqueness
N-(2-Hydroxyethyl)-3-nitroso-2-oxoimidazolidine-1-carboxamide is unique due to the presence of both a nitroso group and an imidazolidine ring, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
65533-70-2 |
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Molecular Formula |
C6H10N4O4 |
Molecular Weight |
202.17 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-3-nitroso-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C6H10N4O4/c11-4-1-7-5(12)9-2-3-10(8-14)6(9)13/h11H,1-4H2,(H,7,12) |
InChI Key |
KZXFQJGBNNGUFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1C(=O)NCCO)N=O |
Origin of Product |
United States |
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